tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines It features a tert-butyl ester group, an azetidine ring, and a pyrazole moiety with an ethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate typically involves multi-step organic reactionsThe ethynyl group is then added to the pyrazole ring through a coupling reaction, such as the Sonogashira coupling, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active site residues, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways .
Comparison with Similar Compounds
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
Uniqueness: The presence of the ethynyl group in tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate distinguishes it from other similar compounds. This functional group enhances its reactivity and potential for forming covalent bonds with molecular targets, making it a valuable tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-[(4-ethynylpyrazol-1-yl)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-5-11-6-15-17(9-11)10-12-7-16(8-12)13(18)19-14(2,3)4/h1,6,9,12H,7-8,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIZJLFLOFAKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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